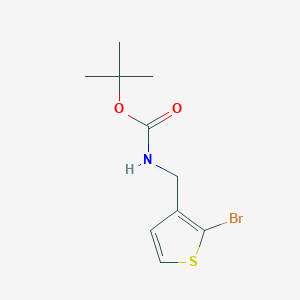

叔丁基 (2-溴噻吩-3-基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

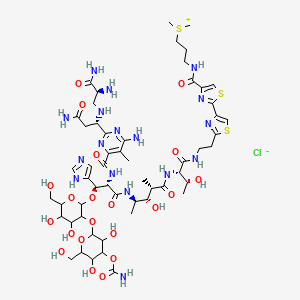

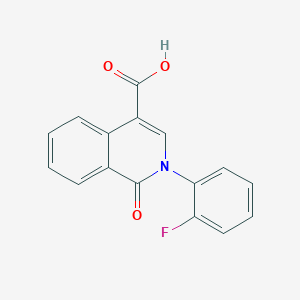

Tert-butyl (2-bromothien-3-yl)methylcarbamate is a compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis and medicinal chemistry. They often serve as intermediates in the synthesis of various biologically active compounds and have been utilized in the development of pharmaceuticals and pesticides.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another example is the asymmetric Mannich reaction used to synthesize tert-butyl phenyl(phenylsulfonyl)methylcarbamate, highlighting the importance of chiral carbamates in the synthesis of enantiomerically pure compounds . Additionally, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine through a multi-step process including esterification and protection reactions demonstrates the complexity and specificity that can be achieved in carbamate synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For example, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, has been analyzed, revealing a strong interaction between the sulfonyl group and the thiadiazole ring, as well as a distorted arrangement around the sulfur atom . Similarly, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate has been characterized using 2D heteronuclear NMR experiments, which provide detailed information about the molecular conformation and connectivity .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, which are essential for their application in synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as intermediates . The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the metabolic pathways that these compounds can undergo in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The vibrational frequencies and conformational stability of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate have been studied using Hartree-Fock and density functional theory calculations, providing insights into the compound's behavior and stability . These properties are crucial for understanding the reactivity and potential applications of tert-butyl carbamates in various chemical contexts.

科学研究应用

比较细胞毒性研究:Nakagawa、Yaguchi 和 Suzuki (1994) 使用分离的大鼠肝细胞比较了丁基羟基甲苯 (BHT) 及其甲基氨基甲酸酯衍生物特布卡的细胞毒性。这项研究有助于理解甲基氨基甲酸酯衍生物的代谢和毒理学效应,深入了解它们在毒理学和环境研究中的潜在危害或应用 (Nakagawa、Yaguchi 和 Suzuki,1994)。

在昆虫和小鼠中的代谢:Douch 和 Smith (1971) 对 3,5-二叔丁基苯基 N-甲基氨基甲酸酯 (Butacarb) 在昆虫和小鼠中的代谢的研究揭示了多种氧化产物的形成。这项研究为了解类似甲基氨基甲酸酯化合物的环境影响和生物相互作用提供了有价值的见解 (Douch 和 Smith,1971)。

化学合成应用:Storgaard 和 Ellman (2009) 展示了类似氨基甲酸酯化合物在化学合成中的应用,特别是在铑催化的芳基硼酸不对称加成中。这项研究突出了氨基甲酸酯在复杂化学反应中的效用,这对于开发新药和材料至关重要 (Storgaard 和 Ellman,2009)。

氧化和降解研究:Acero 等人 (2001) 研究了臭氧化和高级氧化工艺对甲基叔丁基醚 (MTBE) 的氧化,揭示了各种降解产物的形成。这项研究对于了解氨基甲酸酯污染物的环境降解和处理具有重要意义 (Acero、Haderlein、Schmidt、Suter 和 von Gunten,2001)。

结构和分子研究:Das 等人 (2016) 对两种氨基甲酸酯衍生物进行结构表征,深入了解它们的分子相互作用和晶体堆积。此类研究对于开发新材料和药物至关重要 (Das、Chattopadhyay、Hazra、Sureshbabu 和 Mukherjee,2016)。

安全和危害

Tert-butyl (2-bromothien-3-yl)methylcarbamate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNWODFBZMWIEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640283 |

Source

|

| Record name | tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate | |

CAS RN |

910036-94-1 |

Source

|

| Record name | tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)